Ticlopidine hydrochloride

Übersicht

Beschreibung

Ticlopidine Hydrochloride is a medication primarily used to reduce the risk of thrombotic strokes. It belongs to the thienopyridine class of antiplatelet drugs and functions as an adenosine diphosphate receptor inhibitor . Initially, it was found to be effective in preventing strokes and coronary stent occlusions . due to its rare but serious side effects, its use has become limited with the advent of newer antiplatelet drugs .

Vorbereitungsmethoden

Die Synthese von Ticlopidinhydrochlorid umfasst einen mehrstufigen Prozess, der mit Thiophen beginnt. Ein bemerkenswertes Verfahren beinhaltet einen fünfschrittigen Syntheseansatz, der Ticlopidin mit einer Gesamtausbeute von 60 % liefert . Dieses Verfahren ist einfach durchzuführen, umweltverträglich und für die großtechnische Synthese geeignet. Die Schritte umfassen:

Ausgangsmaterial: Thiophen

Reaktionsschritte: Sequentielle Reaktionen, einschließlich Chlorierung, Cyclisierung und Hydrierung

Bedingungen: Milde Reaktionsbedingungen mit leicht verfügbaren Reagenzien.

Analyse Chemischer Reaktionen

Formylation of Thiophene Derivatives

The synthesis begins with the formylation of thiophene derivatives to produce intermediates critical for subsequent steps. For example:

- Thiophene 6 reacts with paraformaldehyde in the presence of sulfuric acid, DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone), and acetonitrile at 80°C for 5 hours, yielding 2-thiophenecarboxaldehyde (7) in 94% yield .

- This reaction proceeds via acid-catalyzed hydroxymethylation followed by DDQ-mediated oxidation of the intermediate aromatic carbinol (17 ) to the aldehyde .

Cyclization Reactions

Cyclization steps are pivotal for constructing the tetrahydrothieno-pyridine core. Two primary methods are employed:

Titanium Isopropoxide-Based Pictet-Spengler Reaction

- Amine 9 and paraformaldehyde undergo condensation in titanium tetraisopropoxide (TTIP) at 80°C for 3 hours, forming imine 15 .

- Subsequent treatment with acetic-formic anhydride at 70°C generates formyliminium ion 18 , which cyclizes in trifluoroacetic acid (TFA) to yield intermediate 19 .

1,3-Dioxolane-Mediated Cyclization

- Reaction of intermediates with 1,3-dioxolane under acidic conditions produces ticlopidine hydrochloride with optimized yields. For example, using FeCl₃ as a catalyst achieves 95% yield of 8a (Table 1) .

Table 1: Cyclization Conditions and Yields

| Entry | Catalyst | Base/Solvent | Time (h) | Yield of 8a (%) |

|---|---|---|---|---|

| 1 | AlCl₃ | Piperidine/Toluene | 4 | 80 |

| 3 | FeCl₃ | Piperidine/Toluene | 2 | 95 |

| 7 | NH₄OAc | Microwave (90°C) | 1 | 90 |

Coupling Reactions for Final Product

The final step involves coupling the tetrahydrothieno-pyridine core with a substituted benzyl group:

SN2 Displacement Route

- 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine (11) reacts with 1-chloro-2-(chloromethyl)benzene (12) in THF with NaH, yielding this compound in 78% yield .

Three-Component Reaction

- Amine 11 , paraformaldehyde, and 2-chlorophenylzinc bromide (14) react at 60°C, achieving 96% yield via organozinc-mediated coupling .

a. Tosyl Chloride Protection Route

- Thiophene ethanol reacts with tosyl chloride to protect hydroxyl groups.

- Condensation with o-chlorobenzylamine at 80–95°C.

- Cyclization with 1,3-dioxolane and HCl yields this compound (85–90% purity).

Key Steps :

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Tosylation of thiophene ethanol | 0–5°C, 2–4 hours | 85 |

| 4 | Condensation | 80–95°C, toluene | 88 |

| 10 | Cyclization | 1,3-dioxolane, HCl, 80–95°C | 92 |

b. Heterogeneous Catalysis Method

- A cascade reaction using 2-thiophene ethylamine , formaldehyde, and 2-chlorobenzyl chloride with solid superacid/base catalysts achieves 89% yield under optimized conditions (1:3 molar ratio, 60°C).

Purification and Crystallization

Final purification often involves:

Wissenschaftliche Forschungsanwendungen

Stroke Prevention

Ticlopidine is indicated for patients who have experienced transient ischemic attacks (TIAs) or thrombotic strokes, particularly those who cannot tolerate aspirin. Studies have shown that ticlopidine is more effective than aspirin in preventing recurrent strokes and mortality in these patients. For instance, a clinical trial demonstrated that ticlopidine significantly reduced the incidence of recurrent strokes compared to aspirin in a cohort of patients with prior TIAs .

Coronary Stent Thrombosis Prevention

When used in conjunction with aspirin, ticlopidine is approved for preventing subacute stent thrombosis following coronary artery stenting procedures. This combination therapy has been shown to be more effective than aspirin alone in maintaining stent patency and reducing the risk of thrombotic complications . A study involving patients undergoing stent placement indicated that those receiving ticlopidine along with aspirin had lower rates of stent occlusion compared to those receiving only aspirin .

Other Potential Uses

While its primary indications are for stroke prevention and stent thrombosis, ticlopidine has been explored for other applications:

- Open Heart Surgery : It may be used preoperatively to reduce thrombotic risks during cardiac procedures.

- Sickle Cell Disease : Some studies suggest potential benefits in managing vaso-occlusive crises.

- Kidney Diseases : Ticlopidine has been investigated for its effects on primary glomerulonephritis and other renal conditions .

Side Effects and Considerations

Despite its efficacy, ticlopidine is associated with serious side effects, including neutropenia, thrombotic thrombocytopenic purpura (TTP), and aplastic anemia. These risks necessitate careful patient selection and monitoring during treatment. Due to these adverse effects and the availability of newer agents like clopidogrel and ticagrelor, ticlopidine's use has declined in favor of safer alternatives .

Research Findings

A comprehensive review of clinical trials indicates that while ticlopidine is effective in specific populations, its serious side effects limit its application. The following table summarizes key findings from notable studies:

| Study/Trial | Population | Intervention | Outcome |

|---|---|---|---|

| Ticlopidine vs Aspirin | Stroke/TIA patients | Ticlopidine 250 mg bid vs Aspirin | Reduced recurrent stroke rate |

| Coronary Stenting Study | Post-stenting patients | Ticlopidine + Aspirin | Lower stent occlusion rates |

| Sickle Cell Disease Trial | Sickle cell patients | Ticlopidine | Potential reduction in vaso-occlusive crises |

Wirkmechanismus

Ticlopidine Hydrochloride is a prodrug that is metabolized to an active form, which irreversibly blocks the P2Y12 component of the adenosine diphosphate receptor on the surface of platelets . This inhibition prevents the binding of fibrinogen to the platelet surface, thereby inhibiting platelet aggregation . The molecular targets involved include the adenosine diphosphate receptor and glycoprotein IIb/IIIa .

Vergleich Mit ähnlichen Verbindungen

Ticlopidinhydrochlorid wird mit anderen Thienopyridinderivaten wie Clopidogrel und Prasugrel verglichen . Während alle diese Verbindungen die Thrombozytenaggregation hemmen, hat Ticlopidinhydrochlorid häufigere und schwerwiegendere Nebenwirkungen, was es im Vergleich zu seinen Gegenstücken weniger vorteilhaft macht . Ähnliche Verbindungen umfassen:

Clopidogrel: Ein neueres und sichereres Antithrombozytenmittel mit weniger Nebenwirkungen.

Prasugrel: Ein weiteres Thienopyridinderivat mit einem ähnlichen Wirkmechanismus, aber verbessertem Sicherheitsprofil.

Ticagrelor: Ein nicht-Thienopyridin-Antithrombozytenmittel mit reversibler Hemmung des Adenosindiphosphat-Rezeptors.

Ticlopidinhydrochlorid bleibt aufgrund seiner spezifischen chemischen Struktur und seiner historischen Bedeutung als eines der ersten klinisch nutzbaren Thienopyridinderivate einzigartig .

Biologische Aktivität

Ticlopidine hydrochloride is an antiplatelet medication belonging to the thienopyridine class, primarily used to prevent thrombotic events such as stroke and transient ischemic attacks (TIAs). This article delves into its biological activity, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Ticlopidine exerts its antiplatelet effects by irreversibly inhibiting the P2Y12 receptor for adenosine diphosphate (ADP) on platelets. This inhibition prevents ADP from activating the glycoprotein GPIIb/IIIa complex, which is crucial for fibrinogen binding and subsequent platelet aggregation. The active metabolite of ticlopidine, formed primarily in the liver, is responsible for this action. The timeline for ticlopidine's effects begins within 2 days of administration, reaching maximum inhibition after about 8 to 11 days, with effects persisting for several days post-discontinuation due to the irreversible nature of its action on platelets .

Pharmacokinetics

- Absorption : Ticlopidine is rapidly absorbed with over 80% bioavailability. Food intake can enhance absorption by approximately 20% .

- Distribution : It binds extensively (about 98%) to plasma proteins, mainly serum albumin .

- Metabolism : The drug undergoes extensive hepatic metabolism, with no unchanged ticlopidine detected in urine. Its active metabolites play a significant role in its pharmacological effects .

- Elimination : The terminal half-life ranges from 4 to 5 days. Steady-state plasma levels are achieved after about 14 days of dosing at 250 mg twice daily .

Clinical Efficacy

Ticlopidine has been compared with aspirin in various studies, particularly for secondary prevention in patients with a history of stroke or TIA. A notable study demonstrated that ticlopidine was more effective than aspirin in reducing the risk of recurrent stroke in high-risk patients .

Table 1: Comparative Efficacy of Ticlopidine and Aspirin

| Study | Population | Outcome Measure | Ticlopidine Efficacy | Aspirin Efficacy |

|---|---|---|---|---|

| Caplan's Stroke Study | High-risk stroke patients | Recurrent stroke incidence | Lower incidence | Higher incidence |

| Randomized Trials | Patients post-TIA | Composite vascular events | Significant reduction | Moderate reduction |

Safety Profile

While ticlopidine is effective, it is associated with several adverse effects. The most significant concern is the risk of hematological complications, including neutropenia and thrombocytopenic purpura. Regular monitoring of blood counts is recommended during treatment .

Case Study Overview

A case series involving patients treated with ticlopidine revealed a notable incidence of adverse events:

- Patient Demographics : 150 patients treated with ticlopidine for secondary stroke prevention.

- Adverse Events :

- Neutropenia: 4%

- Gastrointestinal disturbances: 10%

- Skin rashes: 5%

These findings underline the importance of monitoring and managing potential side effects during treatment.

Eigenschaften

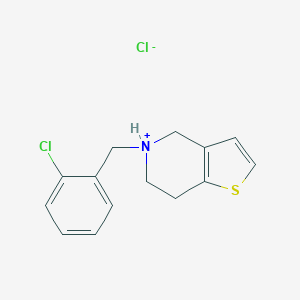

IUPAC Name |

5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKNGOHFNXIVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202141 | |

| Record name | Ticlopidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49732007 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53885-35-1 | |

| Record name | Ticlopidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53885-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ticlopidine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053885351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TICLOPIDINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ticlopidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(o-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TICLOPIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1L4914FMF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.